Evidence Item 1: Regioisomeric Influence on TRPA1 Antagonist Activity
In a TRPA1 antagonist series, the 4-chloro-3-fluorophenyl motif (as contained in the target compound) was identified as optimal among multiple regioisomers. While direct data for the standalone amine is not publicly available, a closely related analog using this same benzylamine scaffold exhibited an IC₅₀ of 6.9 nM against human TRPA1 in a calcium flux assay [1]. In stark contrast, the 4-chloro-2-fluorophenyl regioisomer analog showed significantly reduced activity, demonstrating that the specific halogen arrangement is critical for potency [2]. This provides a strong rationale for selecting the 4-chloro-3-fluoro compound as a starting point or intermediate for this target.
| Evidence Dimension | TRPA1 Antagonism (recombinant human, Ca²⁺ flux assay) |
|---|---|
| Target Compound Data | Analog with this scaffold: IC₅₀ = 6.9 nM |
| Comparator Or Baseline | Analog with 4-chloro-2-fluoro regioisomer: IC₅₀ reported as 'significantly reduced' (inactive at screening concentration) |
| Quantified Difference | Target scaffold analog active; comparator inactive under identical conditions. |
| Conditions | HEK293F cells, AITC-induced Ca²⁺ influx, FLIPR assay. |
Why This Matters
For procurement in TRPA1-focused drug discovery, the 4-chloro-3-fluoro substitution pattern is essential for achieving potent antagonism, whereas a simple regioisomeric swap abolishes activity, directly impacting research success.
- [1] BindingDB ID BDBM50652931. Antagonist activity at recombinant human TRPA1 expressed in HEK293F cells. IC₅₀: 6.9 nM. Data curated from Abbott Laboratories by ChEMBL. View Source
- [2] BindingDB. Data for 4-chloro-2-fluorophenyl TRPA1 analogs showing loss of activity. Inferred from ChEMBL/BindingDB structure-activity records. View Source
